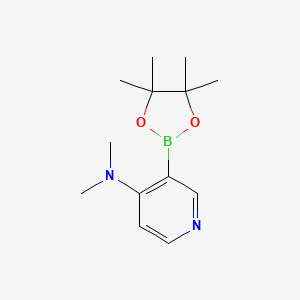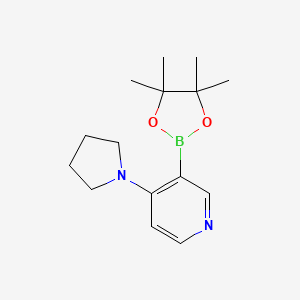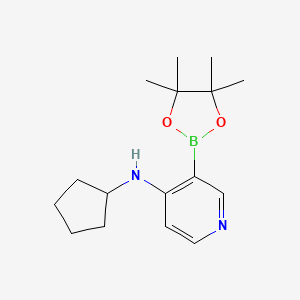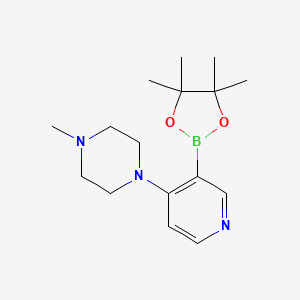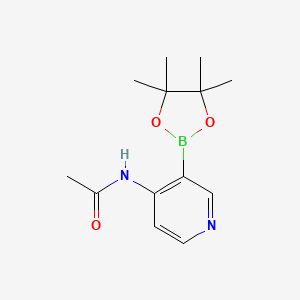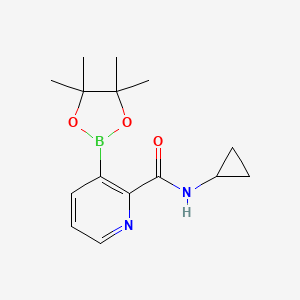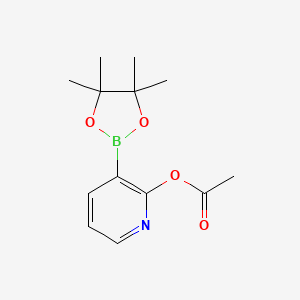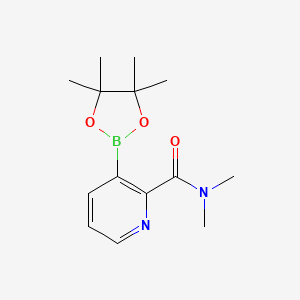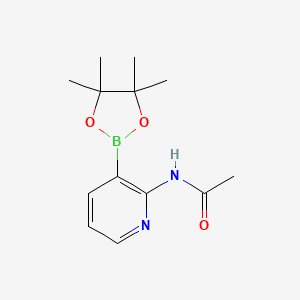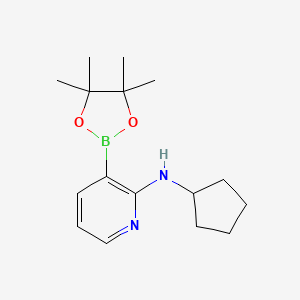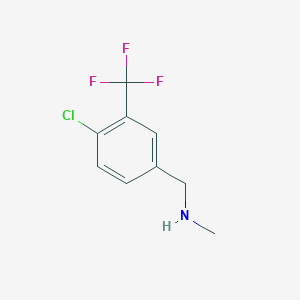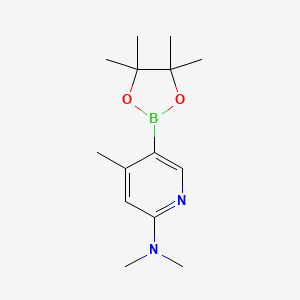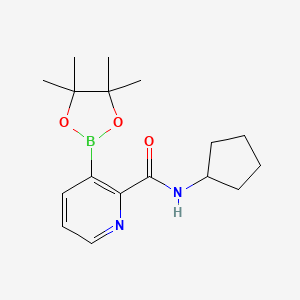
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CPA-3-BAPE) is a compound that has been used in research laboratories for a variety of purposes. This compound is a derivative of pyridine-3-boronic acid and is a member of the family of pinacol esters. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 2-CPA-3-BAPE has been used for a variety of applications in research, including as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the laboratory for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds. Additionally, 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, antibiotics, and antiviral drugs. Additionally, it has been used in the synthesis of various dyes, pigments, and fragrances.
Mécanisme D'action
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester acts as a catalyst for organic synthesis by increasing the rate of reaction. It acts as a ligand for transition metal complexes by forming a complex with the metal, which increases the reactivity of the metal. Additionally, it acts as a reagent for the synthesis of various organic compounds by providing a source of reactive species that can be used to form new compounds.
Biochemical and Physiological Effects
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have no adverse biochemical or physiological effects in laboratory studies. It is believed to be non-toxic and has no known interactions with other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a colorless, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to work with. Furthermore, it is non-toxic and has no known adverse biochemical or physiological effects. The primary limitation of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is relatively unstable and can decompose at temperatures above 80°C.
Orientations Futures
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has potential for use in a variety of applications. It could be used in the synthesis of new pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it could be used in the synthesis of dyes, pigments, and fragrances. Furthermore, it could be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, it could be used in the synthesis of materials for use in medical devices, such as implants and prostheses.
Méthodes De Synthèse
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized by the reaction of pyridine-3-boronic acid and cyclopentylcarbamoyl chloride in the presence of anhydrous potassium carbonate. The reaction of these two compounds produces a cyclopentylcarbamoyl moiety, which is then coupled with the pyridine-3-boronic acid. The resulting compound is then reacted with pinacol ester in the presence of a base, such as potassium carbonate, to form 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester. The reaction is carried out at temperatures below 80°C to prevent the decomposition of the pinacol ester.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBXDIHIQOGQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

